![molecular formula C8H7NOS B2444052 3-Methylthieno[3,2-b]pyridin-6-ol CAS No. 1861654-22-9](/img/structure/B2444052.png)
3-Methylthieno[3,2-b]pyridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthieno[3,2-b]pyridin-6-ol is a compound with the CAS Number: 1861654-22-9. It has a molecular weight of 165.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Methylthieno[3,2-b]pyridin-6-ol is 1S/C8H7NOS/c1-5-4-11-7-2-6 (10)3-9-8 (5)7/h2-4,10H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylthieno[3,2-b]pyridin-6-ol are not available, related compounds have been studied. For instance, pyridinols have been found to react differently depending on the reaction conditions such as solvent, arylating agents, base, etc .Physical And Chemical Properties Analysis
3-Methylthieno[3,2-b]pyridin-6-ol is a powder that is stored at room temperature .Applications De Recherche Scientifique
Photophysical Properties and Potential Antitumor Applications
Research has shown that certain derivatives of 3-Methylthieno[3,2-b]pyridin-6-ol exhibit promising photophysical properties, such as reasonable fluorescence quantum yields and solvatochromic behavior. These properties have been studied in different solvents and lipid membranes, with a focus on their potential as antitumor compounds. Encapsulation in various nanoliposome formulations has also been explored for potential drug delivery applications, indicating a future in cancer treatment research (Carvalho et al., 2013).
Synthesis and Chemical Functionalization
Efficient methods for synthesizing and chemically functionalizing derivatives of 3-Methylthieno[3,2-b]pyridin-6-ol have been developed. This includes processes like thioalkylation, cyclization, and demethylation, which are integral for creating more complex molecular structures. These methods are crucial for the development of new pharmaceuticals and chemical compounds (Puvvala et al., 2014).
Antimicrobial Activity
Several studies have investigated the antimicrobial activities of compounds derived from 3-Methylthieno[3,2-b]pyridin-6-ol. The synthesis of tetrahydropyridothienopyrimidinone derivatives and their subsequent screening for antimicrobial properties represent a significant area of research, with implications for developing new antibacterial and antifungal agents (Bakhite et al., 2004).
Potential in Anti-Inflammatory Agents
There's also interest in exploring the anti-inflammatory potential of molecules structurally related to 3-Methylthieno[3,2-b]pyridin-6-ol. This line of research targets novel molecules that could serve as anti-inflammatory agents, opening the door to new treatments in this field (Moloney, 2001).
Synthesis of Novel Derivatives for Various Applications
Researchers are also working on the synthesis of novel derivatives of 3-Methylthieno[3,2-b]pyridin-6-ol for diverse applications. This includes the creation of molecules with potential antitumor, antimicrobial, and anti-inflammatory activities. Such research is crucial for expanding the potential uses of these compounds in various scientific and medical fields (Silva et al., 2021).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-methylthieno[3,2-b]pyridin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-11-7-2-6(10)3-9-8(5)7/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVBSMVCAPDZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthieno[3,2-b]pyridin-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


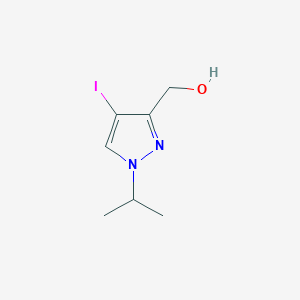
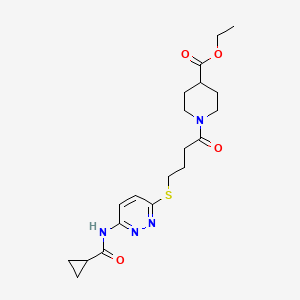
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)
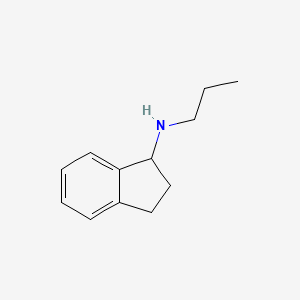
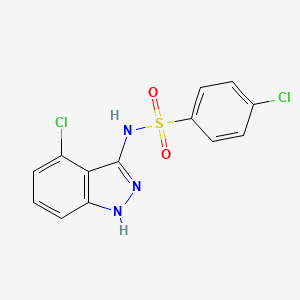
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2443977.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)


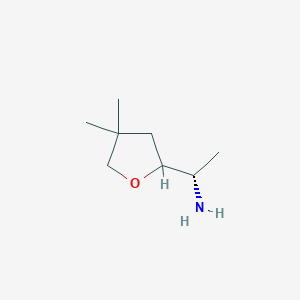
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B2443992.png)